Bisphenol B-13C12

Description

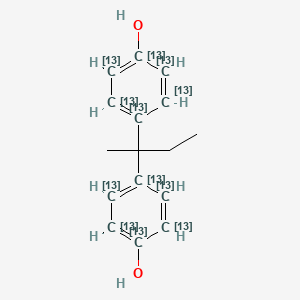

Structure

3D Structure

Properties

Molecular Formula |

C16H18O2 |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |

InChI Key |

HTVITOHKHWFJKO-MWDCNEGOSA-N |

Isomeric SMILES |

CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Bisphenol B-¹³C₁₂: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the precise quantification of Bisphenol B (BPB). This document is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental monitoring, and toxicology studies.

Introduction to Bisphenol B-¹³C₁₂

Bisphenol B-¹³C₁₂ is a non-radioactive, stable isotope-labeled form of Bisphenol B, a known endocrine disruptor.[1][2][3] The designation "-¹³C₁₂" signifies that all twelve carbon atoms of the two phenyl rings have been substituted with the carbon-13 isotope.[4][5] This isotopic enrichment results in a molecule with a higher molecular weight than its unlabeled counterpart, BPB, while maintaining identical chemical and physical properties.

The primary application of Bisphenol B-¹³C₁₂ is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for the accurate and precise measurement of BPB concentrations in complex matrices by correcting for variations in sample preparation, extraction efficiency, and instrument response.

Physicochemical Properties

The key physicochemical properties of Bisphenol B-¹³C₁₂ and its unlabeled analog, Bisphenol B, are summarized in the table below for easy comparison.

| Property | Bisphenol B-¹³C₁₂ | Bisphenol B (Unlabeled) |

| Molecular Formula | C₄¹³C₁₂H₁₈O₂ | C₁₆H₁₈O₂ |

| Molecular Weight | 254.22 g/mol | 242.312 g/mol |

| Chemical Structure | 2,2-Bis(4-hydroxyphenyl-¹³C₆)butane | 2,2-Bis(4-hydroxyphenyl)butane |

| Isotopic Purity | Typically ≥99% ¹³C | Not Applicable |

| Appearance | Crystalline solid or tan granular substance | Crystalline solid or tan granular substance |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, acetone, benzene, and ether. Insoluble in water. | Soluble in organic solvents such as acetone, benzene, ether, and methanol. Insoluble in water. |

Primary Use: Internal Standard in Quantitative Analysis

The structural and chemical similarity of Bisphenol B-¹³C₁₂ to the native BPB makes it an ideal internal standard. In a typical analytical workflow, a known amount of the labeled standard is added to the sample at the beginning of the preparation process. Since the internal standard and the analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the analyte signal to the internal standard signal, a precise quantification of the analyte can be achieved, independent of variations in sample handling and instrument performance.

Experimental Protocol: Quantification of Bisphenol B in Biological Matrices using LC-MS/MS

The following is a generalized protocol for the quantification of Bisphenol B in a biological matrix (e.g., urine, serum) using Bisphenol B-¹³C₁₂ as an internal standard. This protocol should be optimized for specific matrices and instrumentation.

4.1. Materials and Reagents

-

Bisphenol B analytical standard

-

Bisphenol B-¹³C₁₂ internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium hydroxide (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Enzyme for deconjugation (e.g., β-glucuronidase/sulfatase) if measuring total BPB

-

Vortex mixer, centrifuge, and evaporator

4.2. Sample Preparation

-

Spiking with Internal Standard: To 1 mL of the biological sample, add a precise volume of the Bisphenol B-¹³C₁₂ internal standard solution to achieve a final concentration within the linear range of the calibration curve.

-

Deconjugation (for total BPB): If measuring total BPB (free and conjugated forms), add an appropriate buffer and deconjugation enzyme. Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 37°C for a specified time).

-

Protein Precipitation (for serum/plasma): Add a protein precipitation agent like cold acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample (or supernatant) onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

4.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium hydroxide to improve peak shape and ionization.

-

Flow Rate and Injection Volume: Optimize based on the column dimensions and system.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both BPB and Bisphenol B-¹³C₁₂ are monitored.

-

4.4. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled BPB and a constant concentration of Bisphenol B-¹³C₁₂.

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of BPB in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the use of Bisphenol B-¹³C₁₂ as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol-B-13C12 - Deuterated Reference Standard for Method Validation [witega.de]

- 5. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C₁₂-Labeled Bisphenol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway and manufacturing process for ¹³C₁₂-labeled Bisphenol B. Due to the limited availability of specific published protocols for this isotopically labeled compound, this guide outlines a robust and scientifically grounded approach derived from established principles of bisphenol synthesis and isotopic labeling methodologies. The protocols and data presented herein are based on analogous chemical reactions and are intended to serve as a foundational resource for the synthesis of this important analytical standard.

Introduction

Bisphenol B (BPB) is a member of the bisphenol family of chemical compounds. Its isotopically labeled form, ¹³C₁₂-Bisphenol B, is a critical internal standard for quantitative analysis in various research and regulatory settings. The incorporation of twelve ¹³C atoms into the aromatic rings provides a distinct mass shift, enabling precise and accurate quantification by mass spectrometry-based methods, such as LC-MS/MS, in complex matrices.[1][2] This is particularly valuable in metabolism studies, environmental monitoring, and toxicological research.[1] The synthesis of such labeled compounds requires a strategic approach to incorporate the stable isotopes efficiently and with high purity.

Proposed Synthetic Pathway

The most direct and industrially scalable method for synthesizing bisphenols is the acid-catalyzed condensation of a ketone with two equivalents of a phenol.[3] For the synthesis of ¹³C₁₂-labeled Bisphenol B, this would involve the reaction of butanone (methyl ethyl ketone) with ¹³C₆-labeled phenol. The ¹³C₆-phenol serves as the source of the isotopic labels, ensuring that both aromatic rings of the resulting Bisphenol B molecule are fully labeled.

The overall reaction is as follows:

2-(¹³C₆)-Phenol + Butanone --(Acid Catalyst)--> ¹³C₁₂-Bisphenol B + H₂O

A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a cation exchange resin, is typically employed to facilitate the electrophilic aromatic substitution reaction.

Caption: Proposed acid-catalyzed condensation reaction for the synthesis of ¹³C₁₂-Bisphenol B.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of ¹³C₁₂-labeled Bisphenol B.

3.1. Materials and Reagents

-

¹³C₆-Phenol (Isotopic Purity > 99 atom % ¹³C)

-

Butanone (Anhydrous, >99% purity)

-

p-Toluenesulfonic acid (PTSA) monohydrate (>98% purity)

-

Toluene (Anhydrous)

-

Methanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

3.2. Reaction Setup

-

A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap filled with toluene.

-

The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

3.3. Synthesis Procedure

-

To the reaction flask, add ¹³C₆-Phenol (2 equivalents) and a molar excess of butanone (1 equivalent).

-

Add toluene to the flask to act as a solvent and to facilitate the azeotropic removal of water.

-

Add p-toluenesulfonic acid (0.1 equivalents) as the catalyst.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

-

The reaction progress is monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically driven to completion over 4-8 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

3.4. Work-up and Purification

-

The cooled reaction mixture is diluted with an organic solvent such as ethyl acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude ¹³C₁₂-Bisphenol B is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the pure product (as determined by TLC or HPLC) are combined, and the solvent is evaporated to yield the final product as a solid.

-

The purified product is further dried under high vacuum to remove any residual solvents.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of ¹³C₁₂-labeled Bisphenol B.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| ¹³C₆-Phenol | ¹³C₆H₆O | 100.08 | 2 |

| Butanone | C₄H₈O | 72.11 | 1 |

| ¹³C₁₂-Bisphenol B | C₄¹³C₁₂H₁₈O₂ | 254.23 | 1 |

Table 2: Expected Yields and Purity

| Parameter | Value |

| Theoretical Yield | Based on limiting reagent |

| Actual Yield (Typical) | 75-85% |

| Chemical Purity (Post-Purification) | >98% |

| Isotopic Purity | >99 atom % ¹³C |

Table 3: Analytical Characterization Parameters

| Analysis Method | Parameter | Expected Value |

| Mass Spectrometry | [M-H]⁻ | m/z 253.2 |

| ¹H NMR | Integration and Splitting | Consistent with Bisphenol B structure |

| ¹³C NMR | Chemical Shifts | Consistent with ¹³C labeled aromatic carbons |

| HPLC | Retention Time | Specific to the applied method |

Manufacturing Workflow

The overall manufacturing process can be visualized as a logical flow from raw materials to the final, quality-controlled product.

Caption: A logical workflow for the manufacturing of ¹³C₁₂-labeled Bisphenol B.

Conclusion

This technical guide provides a detailed framework for the synthesis and manufacturing of ¹³C₁₂-labeled Bisphenol B, tailored for an audience of researchers and drug development professionals. By adapting the well-established acid-catalyzed condensation reaction with an isotopically labeled precursor, a high-purity product suitable for use as an internal standard can be reliably produced. The outlined protocols for synthesis, purification, and quality control are designed to ensure the final product meets the stringent requirements for quantitative analytical applications.

References

In-Depth Technical Guide to Bisphenol B-13C12: Properties, Analytical Methods, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisphenol B-13C12, a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol B (BPB). This document details its fundamental properties, analytical methodologies, and the known biological activities and signaling pathways of its unlabeled counterpart, Bisphenol B.

Core Properties of this compound

This compound is a stable isotope-labeled form of Bisphenol B, where twelve carbon atoms in the phenyl rings have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the unlabeled BPB but has a distinct, higher molecular weight, allowing for precise differentiation and quantification.

| Property | Value | Reference |

| Molecular Formula | C₄¹³C₁₂H₁₈O₂ | [1][2] |

| Molecular Weight | 254.22 g/mol or 254.23 g/mol | [1][2][3] |

| CAS Number (Unlabeled BPB) | 77-40-7 | |

| Appearance | Neat solid or in solution |

Note: A specific CAS number for this compound is not consistently provided across suppliers. The CAS number for the unlabeled compound is provided for reference.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Bisphenol B. The following protocols are for the analysis of Bisphenol B and in vitro toxicological and mechanistic studies where this compound would be used for quantification.

Quantification of Bisphenol B in Biological and Environmental Samples via UPLC-MS/MS

This protocol outlines a general procedure for the determination of Bisphenol B in samples such as human serum, urine, or environmental water, using a stable isotope dilution method with this compound.

a. Sample Preparation (QuEChERS Method)

-

To a 15 mL polypropylene centrifuge tube, add 5 mL of the liquid sample (e.g., serum, water).

-

Spike the sample with a known concentration of this compound solution in acetonitrile.

-

Add 5 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

b. UPLC-MS/MS Analysis

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled Bisphenol B and this compound.

c. Quantification

-

Construct a calibration curve using standards of unlabeled Bisphenol B spiked with a constant concentration of this compound.

-

The concentration of Bisphenol B in the unknown samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard.

In Vitro Estrogen Receptor Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of Bisphenol B to the estrogen receptor alpha (ERα).

-

Reagents: Recombinant human ERα ligand-binding domain (hERα-LBD), a fluorescent estrogen tracer (e.g., coumestrol), and varying concentrations of Bisphenol B.

-

Procedure:

-

In a 96-well plate, combine the hERα-LBD protein and the fluorescent tracer at optimized concentrations in a binding buffer.

-

Add serial dilutions of Bisphenol B to the wells.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

-

Analysis: The binding of Bisphenol B to the hERα-LBD will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. The IC50 value (concentration of BPB that displaces 50% of the tracer) can be calculated to determine its binding affinity.

G Protein-Coupled Estrogen Receptor (GPER) Activation Assay

This protocol assesses the ability of Bisphenol B to activate GPER signaling in a cell-based model.

-

Cell Line: SKBR3 human breast cancer cells, which express GPER but lack classical estrogen receptors.

-

Procedure:

-

Culture SKBR3 cells to an appropriate confluency in 96-well plates.

-

Treat the cells with varying concentrations of Bisphenol B (e.g., from 1 nM to 10 µM).

-

For Calcium Mobilization: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Measure the change in fluorescence intensity after the addition of Bisphenol B using a fluorescence plate reader.

-

For cAMP Production: After treatment with Bisphenol B, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

-

-

Analysis: An increase in intracellular calcium and/or cAMP levels upon treatment with Bisphenol B indicates activation of the GPER signaling pathway.

Zebrafish Embryotoxicity Assay

This in vivo assay evaluates the developmental toxicity of Bisphenol B.

-

Organism: Zebrafish (Danio rerio) embryos.

-

Procedure:

-

Collect freshly fertilized zebrafish embryos.

-

Expose the embryos in multi-well plates to a range of Bisphenol B concentrations (e.g., 5 µg/L to 500 µg/L) in embryo medium.

-

Incubate the plates at 28.5 °C.

-

Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).

-

-

Endpoints: Record various developmental endpoints, including mortality rate, hatching rate, heart rate, and the incidence of morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

Signaling Pathways of Bisphenol B

Bisphenol B is recognized as an endocrine-disrupting chemical that primarily exerts its effects through estrogenic pathways. A key mechanism of action is its interaction with the G protein-coupled estrogen receptor (GPER). The activation of GPER by Bisphenol B initiates a rapid, non-genomic signaling cascade.

References

- 1. Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphenol A Induces Gene Expression Changes and Proliferative Effects through GPER in Breast Cancer Cells and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically Based Toxicokinetic Modeling of Bisphenols in Zebrafish (Danio rerio) Accounting for Variations in Metabolic Rates, Brain Distribution, and Liver Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Bisphenol B-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂), a stable isotope-labeled internal standard crucial for the accurate quantification of Bisphenol B in various matrices. This guide details the methodologies for assessing its isotopic purity and stability, presents typical data in structured formats, and illustrates relevant chemical and biological pathways.

Introduction to Bisphenol B-¹³C₁₂

Bisphenol B (BPB) is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate resins and other consumer products.[1][2] Like BPA, BPB has been identified as an endocrine-disrupting chemical (EDC), exhibiting estrogenic effects, sometimes with greater potency than BPA.[2][3] Its potential impact on human health and the environment necessitates sensitive and accurate analytical methods for its detection and quantification.[4]

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. BPB-¹³C₁₂, in which the twelve carbon atoms of the two phenyl rings are replaced with the ¹³C isotope, is the ideal internal standard for quantifying native BPB. Its identical chemical and physical properties ensure it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization efficiencies, allowing for highly accurate correction of analytical variability. The quality of this standard, defined by its isotopic purity and stability, is paramount for reliable analytical results.

Chemical Specifications

The fundamental properties of Bisphenol B-¹³C₁₂ are summarized below. These specifications are critical for its application in quantitative analytical methods.

| Property | Value | Source |

| Chemical Name | 4,4'-(Ethane-1,2-diyl)bis(phenol)-¹³C₁₂ | Inferred |

| Molecular Formula | ¹³C₁₂C₄H₁₈O₂ | |

| Molecular Weight | 254.22 g/mol | |

| Unlabeled CAS No. | 77-40-7 | |

| Typical Isotopic Purity | ≥99% | |

| Typical Chemical Purity | ≥98% |

Isotopic Purity Assessment

The isotopic purity of BPB-¹³C₁₂ is a measure of the extent to which ¹²C atoms have been replaced by ¹³C atoms at the designated positions. This is a critical parameter, as the presence of unlabeled or partially labeled species can interfere with the quantification of the native analyte. The primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Protocol: Isotopic Purity via LC-HRMS

This protocol outlines the determination of isotopic enrichment using liquid chromatography coupled with high-resolution mass spectrometry.

Objective: To determine the isotopic distribution and calculate the isotopic enrichment of BPB-¹³C₁₂.

Materials:

-

Bisphenol B-¹³C₁₂ sample

-

LC-MS grade acetonitrile and water

-

Calibrated High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

UPLC/HPLC system

Methodology:

-

Sample Preparation: Prepare a solution of BPB-¹³C₁₂ in acetonitrile at a concentration of approximately 1 µg/mL.

-

Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases of water (A) and acetonitrile (B), both with 0.1% formic acid, to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode with electrospray ionization (ESI) in negative ion mode. Set the resolution to >70,000 to resolve the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatogram for the [M-H]⁻ ion of BPB-¹³C₁₂ (m/z ~253.15).

-

From the mass spectrum, identify the monoisotopic peak for the fully labeled compound (M₀) and any peaks corresponding to incompletely labeled species (M₋₁, M₋₂, etc.) or the unlabeled compound.

-

Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Intensity(M₀) / Σ(Intensities of all isotopic peaks)] x 100

-

Experimental Protocol: Purity and Structure via NMR Spectroscopy

NMR spectroscopy confirms the position of the ¹³C labels and assesses both chemical and isotopic purity.

Objective: To confirm the structural integrity and quantify isotopic enrichment at specific carbon positions.

Materials:

-

Bisphenol B-¹³C₁₂ sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve the BPB-¹³C₁₂ sample in the deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence of significant impurity signals confirms high chemical purity. The coupling between protons and the adjacent ¹³C atoms can provide information on enrichment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis:

-

In the ¹³C spectrum, the signals for the 12 labeled aromatic carbons will be significantly enhanced compared to the natural abundance signals of the ethyl bridge and methyl group carbons.

-

Isotopic purity can be estimated by comparing the integral of the enriched carbon signals to the integrals of the natural abundance signals, correcting for the 1.1% natural abundance of ¹³C.

-

Data Presentation: Isotopic Purity

The results from purity assessments are typically summarized as follows.

| Parameter | Method | Specification | Result |

| Chemical Purity | ¹H NMR, LC-MS | ≥98.0% | 99.2% |

| Isotopic Enrichment | LC-HRMS | ≥99 atom % ¹³C | 99.6 atom % |

| Isotopic Distribution | LC-HRMS | M+0 > 99% | M+0 = 99.6%; M-1 = 0.3%; M-2 = 0.1% |

Stability Assessment

The stability of a SIL standard is critical for its shelf life and its reliability in long-term studies. Stability studies evaluate the degradation of the compound under various environmental conditions.

Experimental Protocol: Accelerated Stability Study

This protocol describes a general approach for conducting an accelerated stability study.

Objective: To evaluate the stability of BPB-¹³C₁₂ under stressed conditions (temperature, humidity, light) over time.

Materials:

-

Bisphenol B-¹³C₁₂ solid sample and in solution (e.g., acetonitrile)

-

Controlled environment chambers (temperature/humidity)

-

Photostability chamber

-

LC-MS/MS system

Methodology:

-

Sample Storage: Store aliquots of solid BPB-¹³C₁₂ and solutions of BPB-¹³C₁₂ under the following conditions:

-

Long-Term: 2-8°C

-

Accelerated: 40°C / 75% relative humidity

-

Photostability: Exposed to light according to ICH Q1B guidelines

-

Control: -20°C (reference)

-

-

Time Points: Analyze samples at initial time (T₀) and at subsequent intervals (e.g., 1, 3, and 6 months).

-

Analytical Method: Use a validated LC-MS/MS method to quantify the concentration of BPB-¹³C₁₂ remaining in each sample. The method should be capable of separating the parent compound from potential degradants.

-

Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. A compound is typically considered stable if there is <10% degradation.

Data Presentation: Stability Study Results

Stability data should be presented clearly, showing the percentage of the analyte remaining under each condition.

| Storage Condition | Time Point | % Remaining (Solid) | % Remaining (Solution) |

| 2-8°C | 3 Months | 99.8% | 99.5% |

| 6 Months | 99.5% | 99.1% | |

| 40°C / 75% RH | 3 Months | 99.1% | 97.8% |

| 6 Months | 98.5% | 96.2% | |

| Photostability | 24 Hours | 99.6% | 98.9% |

Workflows and Biological Pathways

Visualizing the synthesis, analysis, and biological action of BPB-¹³C₁₂ provides a clearer understanding of its lifecycle and application.

Generalized Synthesis and Purification Workflow

The synthesis of BPB-¹³C₁₂ involves the condensation of a ¹³C-labeled phenol with 2-butanone. This generalized workflow illustrates the key steps.

Caption: Generalized workflow for the synthesis and purification of Bisphenol B-¹³C₁₂.

Analytical Workflow for Purity Assessment

This diagram outlines the logical flow for the comprehensive quality control analysis of the final BPB-¹³C₁₂ product.

Caption: Analytical workflow for the characterization of Bisphenol B-¹³C₁₂.

Bisphenol B Signaling Pathway

Bisphenol B exerts its endocrine-disrupting effects primarily by acting as an agonist for the G protein-coupled estrogen receptor (GPER). This leads to the rapid activation of downstream signaling cascades.

Caption: GPER-mediated signaling pathway activated by Bisphenol B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bisphenol B, an endocrine disruptor for humans and the environment | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 3. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Bisphenol B-¹³C₁₂ Analytical Standards for Researchers

For researchers, scientists, and drug development professionals, the procurement and application of high-purity analytical standards are critical for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of commercially available Bisphenol B-¹³C₁₂ analytical standards, their key characteristics, and a detailed protocol for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Commercial Suppliers and Product Specifications

Several reputable chemical suppliers offer Bisphenol B-¹³C₁₂ as an analytical standard. This isotopically labeled compound is an essential tool for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying the concentration of its unlabeled counterpart, Bisphenol B. The ¹³C₁₂-labeling provides a distinct mass shift, allowing it to be used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Below is a summary of the key quantitative data for Bisphenol B-¹³C₁₂ analytical standards available from prominent commercial suppliers.

| Supplier | Product Number | Format | Concentration | Solvent | Chemical Purity | Isotopic Purity/Enrichment |

| Cambridge Isotope Laboratories | CLM-9851-1.2 | Solution | 100 µg/mL | Acetonitrile | ≥98% | 99% (ring-¹³C₁₂)[1] |

| LGC Standards | TRC-B519569-10MG | Neat Solid | N/A | N/A | Not specified | Not specified[2] |

| LGC Standards | DRE-C10672112 | Solution | 100 µg/mL | Acetonitrile | Not specified | 99% (ring-¹³C₁₂) |

| MedChemExpress | HY-W753532 | Solid | N/A | N/A | Not specified | ¹³C labeled Bisphenol B[3] |

| WITEGA Laboratorien | V-7035 | Not specified | Not specified | Not specified | High-purity | High isotopic purity[4] |

Experimental Protocol: Quantification of Bisphenol B in Biological Matrices using LC-MS/MS and ¹³C₁₂-Labeled Internal Standard

The following is a representative experimental protocol for the quantification of Bisphenol B in a biological matrix (e.g., serum, urine) using Bisphenol B-¹³C₁₂ as an internal standard. This method is based on established analytical procedures for bisphenols.[5]

Materials and Reagents

-

Bisphenol B analytical standard (unlabeled)

-

Bisphenol B-¹³C₁₂ analytical standard (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Biological matrix (e.g., human serum)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the unlabeled Bisphenol B and the Bisphenol B-¹³C₁₂ internal standard in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of unlabeled Bisphenol B by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Spiking Solution: Prepare a working solution of Bisphenol B-¹³C₁₂ at a fixed concentration (e.g., 100 ng/mL) in the same 50:50 acetonitrile/water mixture.

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To 1 mL of the biological matrix sample, add a known amount of the Bisphenol B-¹³C₁₂ internal standard spiking solution.

-

Enzymatic Hydrolysis (for conjugated forms): If analyzing for total Bisphenol B, incubate the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Protein Precipitation: Add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with an appropriate volume of a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution profile to separate Bisphenol B from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled Bisphenol B and the ¹³C₁₂-labeled internal standard. The selection of these transitions is crucial for selectivity and sensitivity.

-

Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of the unlabeled Bisphenol B to the peak area of the Bisphenol B-¹³C₁₂ internal standard against the concentration of the unlabeled analyte in the working standard solutions.

-

Calculate the concentration of Bisphenol B in the unknown samples by interpolating the peak area ratio obtained from the sample analysis onto the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying analytical principle, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the quantification of Bisphenol B.

Caption: Principle of Isotope Dilution Mass Spectrometry.

This guide provides a foundational understanding for researchers working with Bisphenol B and its isotopically labeled standards. For the most accurate and reliable results, it is imperative to follow good laboratory practices, including the use of high-purity reagents and certified reference materials, and to perform thorough method validation.

References

- 1. Bisphenol B (ring-¹³Cââ, 99%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]

- 2. Bisphenol B-13C12 | CAS | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Bisphenol-B-13C12 - Deuterated Reference Standard for Method Validation [witega.de]

- 5. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide to the Safety of Bisphenol B-¹³C₁₂

This technical guide provides a comprehensive overview of the safety information for Bisphenol B-¹³C₁₂, intended for researchers, scientists, and professionals in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for the ¹³C labeled variant, this guide leverages data from its unlabeled counterpart, Bisphenol B (BPB), and its close structural analog, Bisphenol A (BPA). The toxicological profile of Bisphenol B-¹³C₁₂ is anticipated to be comparable to that of Bisphenol B.

Chemical Identification

| Identifier | Value |

| Chemical Name | 4,4'-(butane-2,2-diyl)bis(phenol-¹³C₆) |

| Synonyms | BPB-¹³C₁₂, 2,2-bis(4-hydroxyphenyl-¹³C₆)butane |

| Molecular Formula | C₄¹³C₁₂H₁₈O₂[1] |

| Molecular Weight | 254.23 g/mol [1][2] |

| CAS Number (Unlabeled) | 77-40-7[1] |

Hazard Identification and Classification

Bisphenol B is classified as a hazardous substance. The following GHS classifications have been identified from various sources.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

Note: Some sources also indicate that many bisphenols may cause skin allergies and have the potential to damage fertility and disrupt the hormonal system.[3]

Signal Word: Warning

Hazard Pictograms:

-

Exclamation Mark (for acute toxicity and eye irritation)

Toxicological Data

Quantitative toxicological data for Bisphenol B is limited. The following tables summarize available data for Bisphenol B and its analogue, Bisphenol A, which is often used as a reference due to its more extensive toxicological database.

Acute Toxicity

| Substance | Route | Species | Value | Reference |

| Bisphenol A | Oral | Mouse | LD₅₀: 4 g/kg | |

| Bisphenol A | Intraperitoneal | Rat | LD₅₀: 841 mg/kg | |

| Bisphenol A | Intravenous | Rat | LD₅₀: 35.26 mg/kg |

Aquatic Toxicity

| Substance | Species | Exposure Time | Value | Reference |

| Bisphenol B | Tetradesmus obliquus (freshwater microalgae) | 96 hours | EC₅₀: 12.3 mg/L | |

| Bisphenol A | Aquatic Invertebrates | 48-96 hours | LC₅₀: 0.96 - 2.70 mg/L | |

| Bisphenol A | Fish | 48-96 hours | LC₅₀: 6.8 - 17.9 mg/L | |

| Bisphenol A | Daphnia magna | 48 hours | LC₅₀: 12.8 mg/L | |

| Bisphenol A | Pimephales promelas (fathead minnow) | 96 hours | LC₅₀: 4.7 mg/L |

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination

The acute oral toxicity of a substance is often determined using methods like the Up-and-Down Procedure (UDP) as referenced in studies on Bisphenol A.

Principle: This method involves administering the test substance sequentially to a small number of animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This allows for an estimation of the LD₅₀ with fewer animals compared to traditional methods.

General Procedure Outline:

-

Animal Selection: Typically, a single sex of a rodent species (e.g., rats or mice) is used.

-

Dose Administration: The substance is administered orally, usually via gavage.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the pattern of outcomes and the doses administered.

Skin Irritation Testing

Skin irritation potential is typically assessed using in vivo (animal) or in vitro (reconstructed human epidermis) models, following guidelines such as OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .

Principle (In Vitro Method): This method uses a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation. The endpoint is cell viability, typically measured by the MTT assay.

General Procedure Outline:

-

Test System: A three-dimensional reconstructed human epidermis model is used.

-

Application of Test Substance: A defined amount of the test substance is applied to the surface of the epidermis.

-

Exposure and Incubation: The tissue is exposed to the substance for a specific duration (e.g., 42 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined by incubating the tissue with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a purple formazan, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

Eye Irritation Testing

Similar to skin irritation, eye irritation can be assessed using in vivo or in vitro methods. The traditional in vivo method is the Draize rabbit eye test (OECD Test Guideline 405) . In vitro alternatives are increasingly used.

Principle (In Vivo Draize Test): The test substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and corneal opacity, at specific time points.

General Procedure Outline:

-

Animal Selection: Albino rabbits are typically used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye.

-

Observation: The eyes are examined and scored for irritation at 1, 24, 48, and 72 hours after application.

-

Scoring: The severity of irritation to the cornea, iris, and conjunctiva is scored according to a standardized system.

-

Classification: The substance is classified based on the severity and persistence of the observed irritation.

Signaling Pathways and Workflow Diagrams

Emergency Response Workflow for Accidental Exposure

The following diagram illustrates a logical workflow for responding to an accidental exposure to Bisphenol B-¹³C₁₂ in a laboratory setting, based on standard safety protocols for hazardous chemicals.

Caption: Workflow for handling accidental exposure to Bisphenol B-¹³C₁₂.

Handling and Storage

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide provides a summary of the available safety information for Bisphenol B-¹³C₁₂. It is essential for users to consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and to conduct a thorough risk assessment for their specific laboratory procedures.

References

A Comparative Analysis of the Endocrine-Disrupting Properties of Bisphenol B and Bisphenol A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) is a well-documented endocrine-disrupting chemical (EDC) that has been the subject of extensive research and regulatory scrutiny.[1][2] As a result of concerns over its impact on human health, BPA is being replaced in many consumer products with structural analogs, such as Bisphenol B (BPB).[3][4] This guide provides a detailed technical comparison of the endocrine-disrupting properties of BPB and BPA, focusing on their interactions with key hormonal pathways. The information presented is intended to inform risk assessment and guide future research in the development of safer alternatives.

Quantitative Comparison of Endocrine-Disrupting Activities

The endocrine-disrupting potential of a compound is often quantified by its ability to bind to and activate or inhibit hormone receptors, as well as its effects on hormone synthesis. The following tables summarize the available quantitative data for Bisphenol B and Bisphenol A across various in vitro and in vivo assays.

Table 1: Estrogenic Activity

The estrogenic activity of bisphenols is a primary concern, as they can mimic the effects of the natural hormone 17β-estradiol (E2). This activity is typically assessed through receptor binding assays and reporter gene assays that measure the activation of estrogen receptors (ERα and ERβ).

| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |

| ERα Binding Affinity (Relative to E2) | |||

| Relative Potency (MCF-7 cells) | Higher than BPA | - | [5] |

| ERα/ERE-mediated activity (HepG2 cells) | 3.8-fold more potent than BPA | 28,000-fold less potent than E2 | |

| Nuclear ERα binding activity (MVLN cells) | Higher than BPA | Lower than BPB | |

| ERβ Binding Affinity | |||

| Transcriptional Activity (HeLa cells) | ~50% of BPA-induced activity | Strongest agonist among derivatives tested | |

| G Protein-Coupled Estrogen Receptor (GPER) Activity | |||

| Binding Affinity (SKBR3 cells) | ~9-fold higher than BPA | - | |

| Agonistic Activity (LOEC) | 10 nM | >10 nM | |

| Cell Migration Promotion (LOEC) | 100 nM | >100 nM | |

| In Vivo Estrogenic Effects | |||

| Uterotrophic Assay (Rats, s.c.) | Similar qualitative and quantitative effects as BPA | Induces uterotrophy | |

| Uterotrophic Assay (Mice) | Positive response | Positive response |

LOEC: Lowest Observed Effect Concentration

Table 2: Androgenic and Anti-Androgenic Activity

Bisphenols can also interfere with the androgen system, either by mimicking androgens (androgenic activity) or by blocking their action (anti-androgenic activity).

| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |

| Androgen Receptor (AR) Binding | Antagonist | Antagonist | |

| Anti-Androgenic Activity | |||

| Inhibition of 5α-dihydrotestosterone (NIH3T3 cells) | Significant inhibitory effect | Significant inhibitory effect, less potent than BPB | |

| Inhibition of gmAra activity (Atlantic Cod) | Significant inhibition | Significant inhibition, similar to BPB |

Table 3: Effects on Steroidogenesis

Endocrine disruptors can also alter the synthesis of steroid hormones. The H295R cell line is a common in vitro model for assessing these effects.

| Parameter | Bisphenol B (BPB) | Bisphenol A (BPA) | Reference |

| H295R Cell Assay | |||

| E2/T Ratio | Significantly increased | Significantly increased | |

| CYP19 (Aromatase) Gene Expression | Significantly up-regulated | No significant effect reported in this study | |

| Sulfotransferase Gene Expression | Significantly reduced | No significant effect reported in this study | |

| Testosterone Production | Decreased | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. The following sections outline the protocols for key assays used to characterize the endocrine-disrupting properties of bisphenols.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.

-

The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.

-

-

Competitive Binding Assay:

-

A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) are incubated with increasing concentrations of the competitor chemical (BPB or BPA).

-

The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.

-

Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

-

Data Analysis:

-

A competitive binding curve is generated by plotting the total [3H]-17β-estradiol binding against the logarithm of the competitor concentration.

-

The IC50 value, which is the concentration of the test chemical that inhibits 50% of the maximum [3H]-17β-estradiol binding, is determined from this curve.

-

Uterotrophic Assay

The uterotrophic assay is an in vivo test that measures the estrogenic activity of a chemical by assessing its ability to increase the weight of the uterus in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature female rats (e.g., beginning on postnatal day 18) are commonly used.

-

Dosing: The test chemical (BPB or BPA) is administered daily for three consecutive days via subcutaneous injection or oral gavage. At least two dose levels and a vehicle control group are included.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Weight Measurement: The uterus is carefully dissected and weighed. Both wet and blotted uterine weights can be recorded.

-

Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and 17β-estradiol.

Methodology:

-

Cell Culture: H295R cells are seeded in multi-well plates and allowed to acclimate for 24 hours.

-

Exposure: The cells are then exposed to a range of concentrations of the test chemical (BPB or BPA) for 48 hours. Solvent controls and positive controls (known inducers and inhibitors of steroidogenesis) are run in parallel.

-

Hormone Analysis: After the exposure period, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as commercially available ELISA kits or liquid chromatography-mass spectrometry.

-

Cell Viability: Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

Data Analysis: Hormone production in the treated wells is normalized to the solvent control. The results are often expressed as a fold change relative to the control.

Signaling Pathways and Mechanisms of Action

Bisphenols exert their endocrine-disrupting effects through various signaling pathways. Understanding these mechanisms is critical for predicting their potential health impacts.

Genomic Estrogen Receptor Signaling Pathway

The classical mechanism of estrogen action involves the binding of a ligand to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.

Caption: Genomic estrogen receptor signaling pathway activated by bisphenols.

Non-Genomic Estrogen Signaling via GPER

In addition to nuclear receptors, bisphenols can also activate rapid, non-genomic signaling pathways through the G protein-coupled estrogen receptor (GPER).

Caption: Non-genomic estrogen signaling pathway mediated by GPER.

Androgen Receptor Antagonism

Bisphenols can act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone.

Caption: Mechanism of androgen receptor antagonism by bisphenols.

Summary and Conclusion

The available evidence indicates that both Bisphenol B and Bisphenol A are endocrine-disrupting chemicals with the ability to interfere with estrogenic, androgenic, and steroidogenic pathways. However, there are notable differences in their potencies and mechanisms of action.

-

Estrogenic Activity: BPB generally exhibits estrogenic activity that is similar to or greater than that of BPA. This is particularly evident in its higher binding affinity for the G protein-coupled estrogen receptor (GPER), suggesting a more potent role in mediating non-genomic estrogenic effects.

-

Anti-Androgenic Activity: Both bisphenols demonstrate anti-androgenic properties, with some studies suggesting that BPB may be a more potent androgen receptor antagonist than BPA.

-

Effects on Steroidogenesis: BPB has been shown to significantly alter the expression of key steroidogenic enzymes, such as aromatase (CYP19), and to decrease testosterone production, highlighting its potential to disrupt hormone synthesis.

References

- 1. Bisphenol A-Induced Endocrine Dysfunction and its Associated Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evidence for Bisphenol B Endocrine Properties: Scientific and Regulatory Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

The Indispensable Role of Stable Isotope-Labeled Compounds in Modern Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the quest for greater precision, accuracy, and depth of understanding is perpetual. Among the most powerful tools to emerge in this pursuit are stable isotope-labeled (SIL) compounds. By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can create chemical doppelgängers that are chemically identical to their native counterparts but distinguishable by mass. This subtle difference unlocks a vast array of applications, from definitive quantification to the elucidation of complex biological pathways. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and profound impact of stable isotope-labeled compounds in analytical chemistry, with a particular focus on their application in pharmaceutical research and development.

Core Principles: The Foundation of Isotopic Labeling

The utility of stable isotope-labeled compounds is rooted in a simple yet elegant principle: while the isotopic substitution alters the mass of a molecule, its chemical properties remain virtually unchanged.[1] This allows SIL compounds to serve as ideal tracers and internal standards, navigating the intricate steps of sample preparation, separation, and detection in lockstep with the analyte of interest. The key analytical techniques that leverage this principle are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can readily differentiate between the light (native) and heavy (labeled) forms of a molecule.[2][3]

Commonly used stable isotopes in the labeling of organic molecules include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[4] The choice of isotope and the position of labeling are critical considerations in the synthesis of these compounds, ensuring the label is stable and does not interfere with the analytical measurement.[5]

Key Applications in Analytical Chemistry

The applications of stable isotope-labeled compounds are vast and continue to expand. They are instrumental in a wide range of fields including proteomics, metabolomics, environmental analysis, and drug discovery and development.

Quantitative Analysis: The Gold Standard of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules, peptides, and proteins. This technique involves the addition of a known amount of a stable isotope-labeled analog of the analyte to a sample at the earliest stage of analysis. This "internal standard" co-elutes with the analyte and experiences the same variations in extraction recovery, matrix effects, and ionization efficiency. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.

The superiority of SIL internal standards over structural analogs is well-documented, as they more effectively compensate for analytical variability.

Proteomics: Unraveling the Proteome with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics. In SILAC, cells are grown in media where a specific essential amino acid (e.g., arginine or lysine) is replaced with its heavy isotope-labeled counterpart. After several cell divisions, the heavy amino acid is fully incorporated into the cellular proteome. By comparing the proteomes of cells grown in "light" (natural) and "heavy" media under different experimental conditions, researchers can accurately quantify changes in protein abundance. The samples are mixed at the beginning of the workflow, which minimizes experimental variability.

Metabolomics: Mapping Metabolic Pathways with Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. This is often achieved by introducing a ¹³C-labeled substrate, such as glucose, into a cell culture and tracing the path of the ¹³C atoms through the metabolic network. By analyzing the isotopic labeling patterns of downstream metabolites using MS or NMR, researchers can deduce the relative contributions of different pathways to the production of those metabolites. This provides a detailed map of cellular metabolism and can reveal how metabolic pathways are rewired in disease states like cancer or in response to drug treatment.

Drug Metabolism and Pharmacokinetics (DMPK)

Stable isotope-labeled compounds are indispensable in all stages of drug discovery and development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By administering a labeled version of a drug candidate, researchers can trace its fate in a biological system, identifying and quantifying metabolites with high confidence. This is crucial for understanding a drug's efficacy, toxicity, and overall pharmacokinetic profile.

Data Presentation: Quantitative Insights

The use of stable isotope-labeled compounds yields high-quality quantitative data. The following tables provide examples of the types of data generated in various applications.

Table 1: Comparison of Analytical Performance With and Without a Stable Isotope-Labeled Internal Standard for the Quantification of Lapatinib.

| Parameter | Method with Non-Isotope-Labeled IS (Zileuton) | Method with Isotope-Labeled IS (Lapatinib-d3) |

| Accuracy (% Nominal) | 90.0% - 110.0% | 90.0% - 110.0% |

| Precision (% CV) | < 11% | < 11% |

| Recovery in Pooled Plasma | Consistent | Consistent |

| Recovery in Individual Patient Plasma | Variable (16% - 56%) | Corrected for Variability |

This table summarizes findings that demonstrate while both methods show acceptable performance in a homogenous matrix (pooled plasma), only the stable isotope-labeled internal standard could compensate for the significant inter-individual variability in extraction recovery from patient plasma samples.

Table 2: Example of Quantitative Proteomics Data from a SILAC Experiment.

| Protein | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| Protein A | 2.58 | 0.001 | Upregulated |

| Protein B | -1.76 | 0.005 | Downregulated |

| Protein C | 0.05 | 0.950 | Unchanged |

| Protein D | 3.10 | < 0.001 | Upregulated |

This table illustrates typical output from a SILAC experiment, showing the relative abundance changes of proteins between two experimental conditions. The log₂ ratio indicates the magnitude of change, and the p-value indicates the statistical significance.

Table 3: Example of Metabolic Flux Analysis Results in E. coli.

| Reaction | Flux (relative to Glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Pentose Phosphate Pathway | 30 |

| TCA Cycle | 60 |

| Anaplerotic Pathways | 10 |

This table presents a simplified example of metabolic flux data, showing the distribution of carbon from glucose through central metabolic pathways in E. coli. These values are determined by fitting the isotopic labeling patterns of metabolites to a metabolic model.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality data. Below are methodologies for key experiments utilizing stable isotope-labeled compounds.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different conditions.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use a custom medium where a specific essential amino acid (e.g., L-arginine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).

-

Grow the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acid into the proteome.

-

-

Experimental Treatment:

-

Apply the desired experimental conditions to one or both cell populations (e.g., drug treatment vs. vehicle control).

-

-

Sample Harvesting and Mixing:

-

Harvest the "light" and "heavy" cell populations separately.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the relative peak intensities of the "light" and "heavy" peptide pairs. The ratio of these intensities corresponds to the relative abundance of the protein in the two cell populations.

-

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)

Objective: To determine the rates of metabolic reactions in a biological system.

Methodology:

-

Cell Culture and Isotopic Labeling:

-

Culture cells in a defined medium.

-

Replace the primary carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

-

-

Analytical Measurement:

-

Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.

-

-

Flux Calculation:

-

Input the measured labeling data and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates) into a computational model of the cell's metabolic network.

-

The software then estimates the intracellular fluxes that best reproduce the experimental data.

-

-

Statistical Analysis:

-

Perform a statistical analysis to determine the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes.

-

Protocol 3: Quantitative Analysis of a Drug in Plasma using Isotope Dilution LC-MS/MS

Objective: To accurately quantify the concentration of a drug in a plasma sample.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of the stable isotope-labeled internal standard (e.g., the drug labeled with ³H or ¹³C).

-

-

Extraction:

-

Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering components from the plasma.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other matrix components.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a tandem mass spectrometer to specifically detect and quantify the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of stable isotope-labeled compounds.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

Applications of 13C Labeled Compounds in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a functional readout of the cellular state. While metabolomic profiling provides a snapshot of metabolite abundances, the use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), has revolutionized the field by enabling the elucidation of dynamic metabolic fluxes. This technical guide provides an in-depth overview of the applications of ¹³C labeled compounds in metabolomics research, with a focus on core principles, experimental methodologies, and data interpretation. By tracing the fate of ¹³C atoms through metabolic networks, researchers can gain unprecedented insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.[1][2]

The central technique discussed is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] This guide will detail the principles of ¹³C-MFA, experimental design considerations, and the analytical techniques used to measure ¹³C incorporation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, we will explore the application of these techniques in key areas of research, including cancer metabolism and microbial metabolic engineering.

Core Concepts of ¹³C-Based Metabolomics

The fundamental principle behind using ¹³C-labeled compounds is to introduce a tracer into a biological system and monitor its incorporation into downstream metabolites.[1] Since ¹³C is a stable, non-radioactive isotope of carbon, it can be safely used in a wide range of experimental systems, from cell cultures to in vivo studies.[3] By providing cells with a substrate, such as glucose or glutamine, that has been enriched with ¹³C at specific or all carbon positions (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose), the labeled carbon atoms are incorporated into various metabolic pathways.

The distribution of ¹³C within the metabolome, known as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes. Different metabolic routes will result in distinct labeling patterns in downstream metabolites. By measuring these patterns and using computational models, it is possible to infer the rates of reactions throughout the metabolic network.

Advantages of ¹³C Labeling:

-

Quantitative Flux Analysis: Enables the determination of absolute reaction rates within metabolic networks, providing a dynamic view of cellular metabolism.

-

Pathway Elucidation: Helps to identify and confirm active metabolic pathways and discover novel metabolic routes.

-

Improved Compound Identification: The characteristic isotopic patterns of ¹³C-labeled compounds can aid in the confident annotation of metabolites in complex biological samples.

-

Discrimination of Biological Signals: Allows for the differentiation of true biological metabolites from background noise and artifacts in analytical measurements.

Key Techniques in ¹³C-Based Metabolomics

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is considered the gold standard for quantifying intracellular metabolic fluxes. It involves a multi-step process that integrates experimental data with computational modeling.

The general workflow for a ¹³C-MFA experiment is as follows:

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity [mdpi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Bisphenol B in Complex Matrices using Isotope Dilution LC-MS/MS with Bisphenol B-¹³C₁₂ Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Bisphenol B (BPB) in various complex matrices, such as animal feed and food products. The method utilizes an isotope dilution technique with Bisphenol B-¹³C₁₂ as an internal standard, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The inclusion of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Bisphenol B (BPB) is an analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate plastics and epoxy resins. Due to potential endocrine-disrupting properties, the accurate and sensitive quantification of BPB in various matrices is of significant interest. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Bisphenol B-¹³C₁₂, is crucial for correcting matrix-induced signal suppression or enhancement and variability during sample processing, thereby ensuring reliable quantification.[3] This document provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of BPB using Bisphenol B-¹³C₁₂ as an internal standard.

Experimental Protocols

Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The modified QuEChERS method is employed for the extraction and purification of BPB from complex matrices like animal feed.[4]

Reagents and Materials:

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Ammonium hydroxide (NH₄OH)

-

Bisphenol B (BPB) analytical standard

-

Bisphenol B-¹³C₁₂ (BPB-¹³C₁₂) internal standard solution (e.g., 100 µg/mL in acetonitrile)[5]

-

QuEChERS extraction salts and cleanup sorbents

-

Centrifuge tubes (15 mL and 50 mL)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Homogenization: Homogenize the solid sample (e.g., animal feed) to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Spike the sample with the Bisphenol B-¹³C₁₂ internal standard solution to a final concentration of 20 ng/mL.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE cleanup sorbents.

-

Vortex for 1 minute.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the cleanup tube at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the final extract, mix with 1 mL of water, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., BEH Shield RP18) is suitable for the separation.

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol (MeOH)

-